

Spectroscopic Profile of 1-Bromo-2-butyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1-Bromo-2-butyne	
Cat. No.:	B041608	Get Quote

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **1-bromo-2-butyne** (CAS No: 3355-28-0).[1][2][3][4] The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the characterization of this compound. **1-Bromo-2-butyne** is a valuable propargyl bromide derivative used in the synthesis of various organic compounds, including the pharmaceutical agent linagliptin.[4][5]

Spectroscopic Data

The following sections present the key spectroscopic data for **1-bromo-2-butyne** in a structured format, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were acquired in deuterated chloroform (CDCl₃).[2][3][6]

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.85	Quartet	2H	-CH₂Br
1.85	Triplet	3H	-СНз



¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
82.5	C≡C-CH ₂ Br
74.5	CH₃-C≡C
12.0	-CH ₂ Br
3.5	-CH₃

Infrared (IR) Spectroscopy

The IR spectrum of **1-bromo-2-butyne** exhibits characteristic absorption bands corresponding to its functional groups. The spectrum was obtained from a neat sample using Attenuated Total Reflectance (ATR) or as a thin film.[7]

Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2920	Medium	C-H stretch (sp³)
2250	Medium	C≡C stretch (internal alkyne)
1440	Medium	C-H bend (CH₃)
1220	Strong	C-Br stretch

Experimental Protocols

Detailed methodologies for acquiring the NMR and IR spectra are provided below.

NMR Spectroscopy Protocol

A standard protocol for obtaining ¹H and ¹³C NMR spectra of a liquid sample like **1-bromo-2-butyne** is as follows:



- Sample Preparation: Approximately 10-20 mg of 1-bromo-2-butyne is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm). The resulting solution is then transferred to a 5 mm NMR tube.[8]
- Instrument Setup: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[8] The instrument is locked onto the deuterium signal of the CDCl₃ solvent. Shimming is then performed to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.[8]
- Data Acquisition:
 - ¹H NMR: A standard single-pulse experiment is used with a pulse angle of 30-45 degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are co-added to achieve a good signal-to-noise ratio.[8][9]
 - ¹³C NMR: A proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon atom. Typical parameters include a pulse angle of 30-45 degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[8]
- Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to obtain the final spectrum.

Infrared (IR) Spectroscopy Protocol

The following protocol outlines the procedure for acquiring a Fourier-transform infrared (FTIR) spectrum of liquid **1-bromo-2-butyne** using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid samples.[10]

- Instrument Preparation: The FTIR spectrometer with the ATR accessory is powered on and allowed to complete its startup diagnostics.
- Background Spectrum Acquisition: A background spectrum is collected before analyzing the sample. This measures the absorbance of the ambient atmosphere (e.g., CO₂ and water



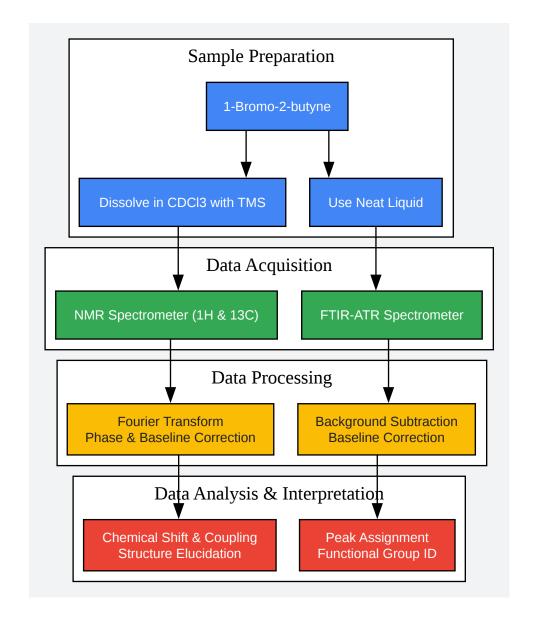
vapor) and the ATR crystal, which will be subtracted from the sample's spectrum.[10] The surface of the ATR crystal is cleaned with a lint-free wipe soaked in a volatile solvent like isopropanol and allowed to dry completely.[10]

- Sample Application: A few drops of 1-bromo-2-butyne are placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Sample Spectrum Acquisition: The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[10]
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of 1-bromo-2-butyne.
 Baseline correction may be applied if necessary.[10]
- Cleaning: After the analysis, the ATR crystal is thoroughly cleaned with an appropriate solvent and a lint-free wipe to remove any residual sample.[10]

Workflow Visualization

The logical workflow for the spectroscopic analysis of **1-bromo-2-butyne** is depicted in the following diagram.





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Caption: Workflow for Spectroscopic Analysis of 1-Bromo-2-butyne.

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- To cite this document: BenchChem. [Spectroscopic Profile of 1-Bromo-2-butyne: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041608#spectroscopic-data-of-1-bromo-2-butyne-nmr-ir]

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